Maleic anhydride-13C4

説明

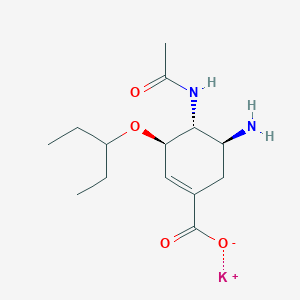

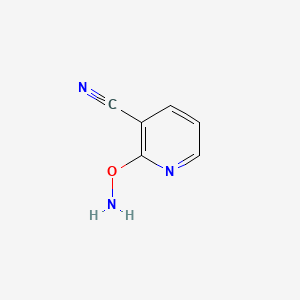

Maleic anhydride-13C4 is an isotope-labeled analog of maleic anhydride . Maleic anhydride appears as colorless crystalline needles, flakes, pellets, rods, briquettes, lumps, or a fused mass .

Synthesis Analysis

Methylmaleic (citraconic) and ethoxymaleic anhydrides labelled with 13C at C-4, and phenylmaleic anhydride labelled at C-1 were prepared in excellent yields from inexpensive starting materials . The methodology described here can be applied in a synthesis of a variety of substituted maleic anhydrides .Molecular Structure Analysis

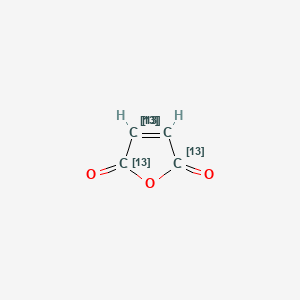

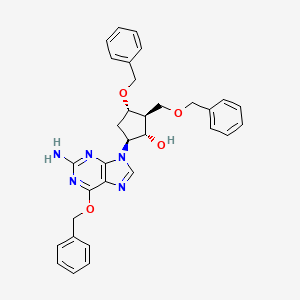

The molecular formula of Maleic anhydride-13C4 is C4H2O3 . The structure is compact and particularly planar .Chemical Reactions Analysis

Maleic anhydride can participate in a variety of reactions due to its electron-deficient conjugated double bond and the cyclic anhydride functionality present. This activated double bond allows it to take part in Michael reactions, electrophilic addition, formation of Diels–Alder adducts, alkylation and acylation reactions, sulfonation, halogenations, reduction, photodimerization, hydroformylation, or free-radical polymerization reactions to generate poly-anhydride copolymers .Physical And Chemical Properties Analysis

Maleic anhydride-13C4 has a molecular weight of 102.028 g/mol . It is colorless and appears as crystalline needles, flakes, pellets, rods, briquettes, lumps, or a fused mass .科学的研究の応用

Additives for Automotive Applications

Maleic anhydride is used as an additive in automotive applications. It contributes significantly to the industry by improving fuel efficiency, reducing engine wear, and ensuring compliance with local emission standards .

Fuel Additives

Maleic anhydride is used as a fuel additive to prevent internal corrosion of pipes and storage vessels, which is a significant problem due to the presence of free water in fuel . It also helps reduce energy consumption during pump operation and maintenance issues .

Coatings Technology

Maleic anhydride is widely used in coating technology. It finds applications in automotive and architectural coatings, antimicrobial and anti-adhesive coatings . It contributes to the functionality of various components of coatings such as pigments, binders, rheology modifiers, dispersants, and biocides .

Binders: Alkyd Resins

In the field of coatings, maleic anhydride is used in the production of alkyd resins, which are the reaction product of fatty acids, polyols, and dibasic acids . When the applied coating resin is exposed to air, the corresponding film undergoes an auto-oxidative drying process .

Production of Polyester Resins

Maleic anhydride is used in the production of unsaturated polyester resins . These resins find applications in a wide range of commercial products.

Synthesis of Metal-Polymer Composites

Maleic anhydride is used in the synthesis of metal-polymer composites . These composites have unique properties and find applications in various industries.

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

(2,3,4,5-13C4)furan-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2O3/c5-3-1-2-4(6)7-3/h1-2H/i1+1,2+1,3+1,4+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPYJFEHAWHCUMM-JCDJMFQYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)OC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH]1=[13CH][13C](=O)O[13C]1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10745839 | |

| Record name | (~13~C_4_)Furan-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10745839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.028 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Maleic anhydride-13C4 | |

CAS RN |

1161736-58-8 | |

| Record name | (~13~C_4_)Furan-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10745839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1161736-58-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

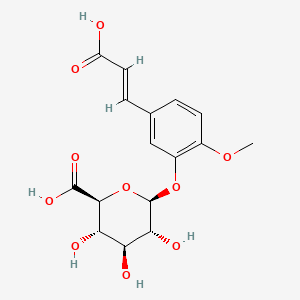

![(2S,3S,4S,5R,6S)-6-[5-(2-carboxyethyl)-2-methoxyphenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B586554.png)